molecular formula C12H11N5OS B10888884 N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10888884
M. Wt: 273.32 g/mol
InChI Key: RPLFUUSDSNAQAJ-UHFFFAOYSA-N
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Description

N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is an organic compound that features a cyano group attached to a phenyl ring, a triazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Thioether Formation: The triazole ring is then reacted with a thiol compound to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Amide Bond Formation: The final step involves the formation of the amide bond between the cyano-substituted phenyl ring and the triazole-thioether intermediate. This can be achieved through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N1-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: is similar to other compounds containing cyano groups, triazole rings, and thioether linkages, such as:

Uniqueness

The uniqueness of N1-(2-CYANOPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H11N5OS
  • Molecular Weight : 273.32 g/mol
  • Structural Features : It contains a cyanophenyl group linked to a triazole moiety via a sulfanyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to the presence of the triazole ring. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It can interact with specific receptors, potentially modulating signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against various microbial strains. For example:

  • Bacterial Strains : Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : The compound has also shown antifungal properties, making it a candidate for further development in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines. Key findings include:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent activity.
  • Mechanisms of Action : The anticancer effects are believed to be due to apoptosis induction and cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-cyanophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamideContains a phenyl group instead of methylAntimicrobial activity
5-(4-pyridinyl)-N-(2-cyanophenyl)-1H-1,2,4-triazoleSubstituted pyridine ringPotential antifungal properties
N-(phenyl)-2-[5-(methylsulfonyl)-1H-1,2,4-triazol-3-yl]acetamideSulfonamide instead of sulfanylAntiviral activity

This table illustrates how variations in structure can influence the biological activities of similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This suggests potential as a new antimicrobial agent.
  • Cytotoxicity Assay : In vitro cytotoxicity assays on cancer cell lines revealed that the compound induced apoptosis at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing safer anticancer therapies .
  • Mechanistic Studies : Molecular docking studies indicated that this compound binds effectively to target enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer activity.

Properties

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H11N5OS/c1-17-8-14-16-12(17)19-7-11(18)15-10-5-3-2-4-9(10)6-13/h2-5,8H,7H2,1H3,(H,15,18)

InChI Key

RPLFUUSDSNAQAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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